2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride and its derivatives have been synthesized and studied for their antibacterial properties. For instance, derivatives of this compound have been synthesized through condensation and cyclization reactions under microwave irradiation, and their structures have been confirmed through spectral data. These compounds have demonstrated significant antibacterial activity, marking their potential use in antimicrobial treatments (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Microbial Studies
Various derivatives of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride have been synthesized using benzothiazole and p-acetamidobenzenesulfonyl chloride. These derivatives have been explored for their antibacterial and antifungal activities, indicating their potential in antimicrobial drug development (Patel & Agravat, 2007).
Pharmaceutical Research
This compound and its analogs have been investigated in pharmaceutical research, especially focusing on their inhibitory activities. For example, certain derivatives have been identified as competitive inhibitors of fatty acid amide hydrolase, indicating their potential in the treatment of neuropathic pain and other neurological disorders (Keith et al., 2014).
Anticancer and Analgesic Properties
Derivatives of this compound have been synthesized and screened for their analgesic and anticancer properties. They have shown good analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008).
properties
IUPAC Name |
2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;/h7-8,13,16H,1-6H2,(H2,12,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDXXFJCKRXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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